molecular formula C15H12BrNO B1403134 5-Benzyloxy-4-bromo-1H-indole CAS No. 1001395-20-5

5-Benzyloxy-4-bromo-1H-indole

Cat. No. B1403134
M. Wt: 302.16 g/mol
InChI Key: XOMIUWWEVQLFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-4-bromo-1H-indole is a chemical compound with the molecular formula C₁₅H₁₃NO . It is also known by other names, including 5-benzyloxyindole and indole-3-carbaldehyde . The compound features an indole ring substituted with a benzyl group and a bromine atom. Its chemical structure is as follows:




Synthesis Analysis

The synthesis of 5-Benzyloxy-4-bromo-1H-indole involves various methods. One approach is the reaction of 4-benzyloxy propiophenone with 4-benzyloxy phenyl hydrazine or its hydrochloride in an organic solvent, catalyzed by an acid. This process yields the desired compound.



Chemical Reactions Analysis

5-Benzyloxy-4-bromo-1H-indole can participate in several chemical reactions. For instance:



  • It can serve as a reagent in the regioselective preparation of CF₃-β-tryptamine derivatives via base-free thermal ring-opening reactions with indoles.

  • It may undergo selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions.

  • The compound can also participate in metal-free Friedel-Crafts alkylation reactions.



Physical And Chemical Properties Analysis


  • Melting Point : 96°C to 102°C (white to beige powder)

  • Solubility : Practically insoluble in water; soluble in chloroform and warm ethanol

  • Molecular Weight : 223.27 g/mol

  • Color : White to beige


Scientific Research Applications

Synthesis of Indole Derivatives

A study by Zuo (2014) focused on the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole through a series of reactions starting from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. This process is highlighted for its suitability for industrial preparation due to its low cost, mild conditions, and high yield, suggesting its potential for large-scale applications in pharmaceuticals and other industries (Zuo, 2014).

Anticancer Activity

Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against six human cancer cell lines. The study found that certain derivatives showed significant cytotoxicity, suggesting the potential of 5-Benzyloxy-4-bromo-1H-indole derivatives in cancer treatment (Kumar et al., 2010).

Novel Synthesis Approaches

Research by Schlosser et al. (2006) on fluoroindolecarboxylic acids, derived from fluoroindoles including derivatives of 5-Benzyloxy-4-bromo-1H-indole, demonstrated new synthetic routes offering more convenient access to these compounds. This work underscores the importance of these derivatives in developing new materials and pharmaceuticals (Schlosser et al., 2006).

Inhibition of Human 5-Lipoxygenase

A study by Karg et al. (2009) explored the pharmacological suppression of leukotriene biosynthesis by inhibitors of 5-lipoxygenase, focusing on structural optimization of 2-amino-5-hydroxy-1H-indoles, which are related to 5-Benzyloxy-4-bromo-1H-indole. This research has implications for developing anti-inflammatory therapeutics (Karg et al., 2009).

Expansion of Substrate Specificity of Cytochrome P450

Wu et al. (2005) conducted mutagenesis of P450 2A6 to expand its capability in the oxidization of bulky substituted indole compounds, including 5-Benzyloxy-4-bromo-1H-indole derivatives. This work contributes to our understanding of enzyme-substrate interactions and has potential applications in biocatalysis and drug metabolism research (Wu et al., 2005).

Safety And Hazards


  • GHS Signal Word : Warning

  • Hazard Statements : May cause respiratory irritation, skin irritation, and eye irritation. Harmful if inhaled, swallowed, or in contact with skin.

  • Precautionary Statements : Handle with protective gear, avoid breathing dust/fumes, and seek medical attention if necessary.


Future Directions

Research on 5-Benzyloxy-4-bromo-1H-indole should explore its potential applications, biological activities, and optimization of synthetic methods.


Please note that this analysis is based on available information, and further studies may provide additional insights. Always exercise caution when handling chemicals and follow safety guidelines. 🌟


properties

IUPAC Name

4-bromo-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-15-12-8-9-17-13(12)6-7-14(15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMIUWWEVQLFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-4-bromo-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxy-4-bromo-1H-indole
Reactant of Route 2
5-Benzyloxy-4-bromo-1H-indole
Reactant of Route 3
Reactant of Route 3
5-Benzyloxy-4-bromo-1H-indole
Reactant of Route 4
Reactant of Route 4
5-Benzyloxy-4-bromo-1H-indole
Reactant of Route 5
Reactant of Route 5
5-Benzyloxy-4-bromo-1H-indole
Reactant of Route 6
5-Benzyloxy-4-bromo-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.